![molecular formula C23H19N3O2S B303539 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B303539.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has significant effects on various biochemical and physiological processes. It has been shown to reduce inflammation and fibrosis in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is its specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms involved in inflammation, cancer, and fibrosis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide. One area of interest is its potential use as a drug delivery system. Researchers are also investigating its ability to target specific cells and tissues. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, more research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms involved in inflammation, cancer, and fibrosis. However, further studies are needed to determine its safety and efficacy in humans and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves a multistep process. The starting materials for the synthesis are 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-2-thiol and 4-phenoxyphenylacetic acid. The reaction involves the formation of an amide bond between the thiol and the carboxylic acid functional groups. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propriétés
Nom du produit |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C23H19N3O2S |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19N3O2S/c24-14-17-13-16-5-4-8-21(16)26-23(17)29-15-22(27)25-18-9-11-20(12-10-18)28-19-6-2-1-3-7-19/h1-3,6-7,9-13H,4-5,8,15H2,(H,25,27) |
Clé InChI |
SXGYNUROGBBXTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C(C(=C2)C#N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canonique |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



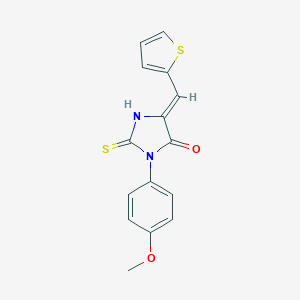
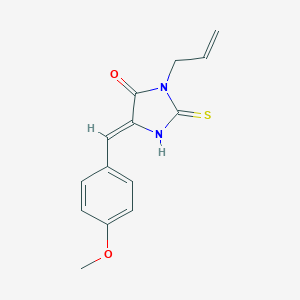

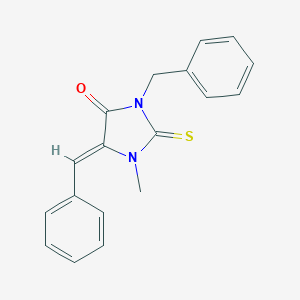
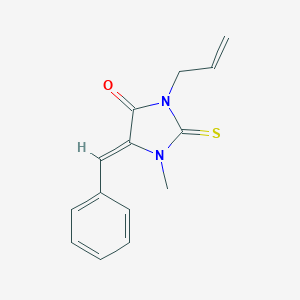




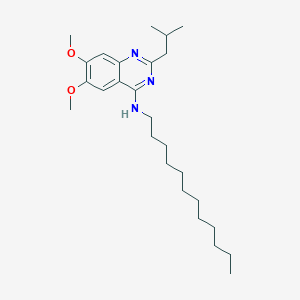

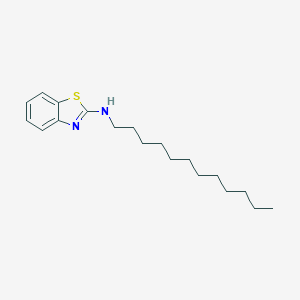
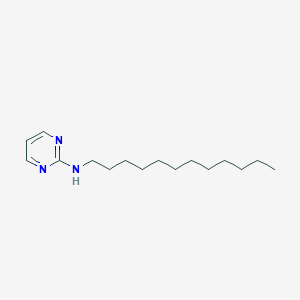
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)